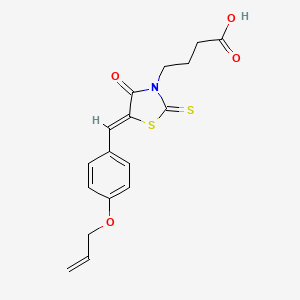![molecular formula C21H18N2O2 B2595816 3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 305372-73-0](/img/structure/B2595816.png)
3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis
The molecular structure of pyridine derivatives is confirmed chemically by their preparations with other pathways and their spectral data . The structure of the synthesized compounds is usually confirmed using a range of spectroscopic techniques including IR, 1H-, 13C-NMR as well as mass spectrometry .Chemical Reactions Analysis
Pyridine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. For example, some pyridine derivatives are soluble in phosphate buffer, pH 7.1 (0.30 mM) and soluble in ethanol . They can appear as a white to off-white solid .Aplicaciones Científicas De Investigación
Optoelectronic Properties and Charge Transfer
Imidazo[1,5-a]pyridine derivatives have been explored for their optoelectronic and charge transfer properties at both molecular and solid-state bulk levels. Studies have demonstrated the influence of substituents on these properties, revealing that certain moieties can lead to smaller hole reorganization energies and greater transfer integrals, resulting in superior hole intrinsic mobility. Additionally, the substitution of specific groups at the phenylimidazo[1,5-a]pyridine core has been shown to increase electron affinity and electron transfer integrals while decreasing electron reorganization energy. This suggests that these derivatives could be efficient materials for use in multifunctional organic semiconductor devices due to their n- or p-type charge transfer nature, depending on the specific substituents used (Irfan et al., 2019).
Fluorescent Materials
The fluorescent properties of imidazo[1,5-a]pyridine derivatives have also been extensively studied. Research indicates that by manipulating the chemical structure of the substituent in position 3, it is possible to tune the quantum yields in solution, thereby impacting the fluorescent emission spectra. This tunability, along with a notable Stokes' shift range, has led to the development of low-cost luminescent materials when these compounds are dispersed in transparent thermosetting polyurethane resin (Volpi et al., 2017).
Synthetic Applications
The synthesis of imidazo[1,5-a]pyridine derivatives encompasses various methods, including one-pot reactions and metal-catalyzed cross-coupling, highlighting the versatility and potential of these compounds in creating a wide array of heterocyclic structures. Such synthetic approaches have facilitated the exploration of these compounds' applications in different domains, including as emitters with large Stokes' shifts and in the creation of novel polyheterocyclic ring systems, which may have further applications in medicinal chemistry and materials science (Elmaati, 2002).
Mecanismo De Acción
Target of Action
The primary targets of the compound 3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine are currently unknown. This compound is a derivative of pyridine, which is known to exhibit various biological activities . .
Mode of Action
As a pyridine derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors, inhibiting enzymes, or disrupting cellular processes
Biochemical Pathways
Pyridine derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
One study suggests that similar compounds undergo extensive oxidative metabolism, with the major metabolites being the sulfoxide and hydroxy derivatives . These properties could impact the bioavailability of the compound, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
Given the broad range of activities exhibited by pyridine derivatives, this compound could potentially have diverse effects at the molecular and cellular level
Safety and Hazards
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted pyridines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Análisis Bioquímico
Biochemical Properties
Similar compounds have been shown to exhibit antimicrobial activity . This suggests that 3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine may interact with enzymes, proteins, and other biomolecules in a way that inhibits the growth of certain microorganisms .
Cellular Effects
It is plausible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should investigate the stability and degradation of this compound over time, as well as any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied .
Metabolic Pathways
Future studies should investigate the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Propiedades
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-24-17-12-16(13-18(14-17)25-2)21-22-20(15-8-4-3-5-9-15)19-10-6-7-11-23(19)21/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYSIEYYRSVIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



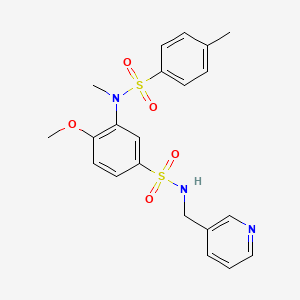
![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)
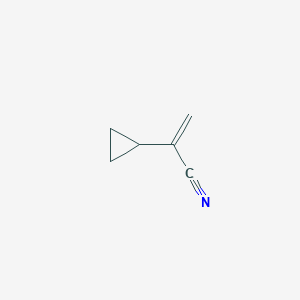
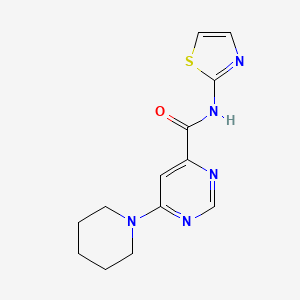
![ethyl 4-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2595744.png)
![N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2595750.png)
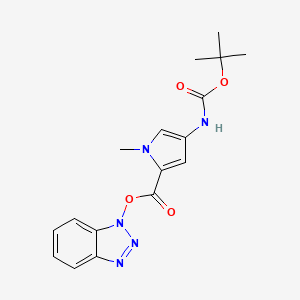
![4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2595753.png)
![4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2595754.png)
